2-(Pyridin-3-yloxy)benzaldehyde
Overview
Description
2-(Pyridin-3-yloxy)benzaldehyde (2-POB) is a chemical compound belonging to the aldehydes group and is widely used in organic synthesis. It is a colorless liquid with a sweet, pungent odor and a boiling point of 160-163°C. 2-POB has been used in the synthesis of various pharmaceuticals, including anti-inflammatory and anti-cancer drugs, and has been studied for its potential applications in the field of biochemistry and physiology.
Scientific Research Applications
1. Biocompatible Chemosensors for pH Discrimination
2-(Pyridin-3-yloxy)benzaldehyde derivatives, specifically 2-hydroxy-5-methyl-3-((pyridin-3-ylimino)methyl)benzaldehyde (HM-3py-B), have been explored as fluorescent chemosensors for pH. These compounds can differentiate between normal cells and cancer cells based on pH variations. Cancer cells often have a pH range of 5.5–7.0, compared to normal cell pH of 7.4. This property makes these compounds effective in biomedical applications, especially in cancer research (Dhawa et al., 2020).
2. Catalytic Mechanism in Aerobic Alcohol Oxidation
The Pd(OAc)(2)/pyridine catalyst system, which includes 2-(Pyridin-3-yloxy)benzaldehyde derivatives, is utilized in the selective aerobic oxidation of organic substrates. A study on the catalytic mechanism of this system revealed its efficiency in converting benzyl alcohol to benzaldehyde, a key reaction in various chemical processes (Steinhoff et al., 2004).
3. Synthesis of Novel Compounds
2-(Pyridin-3-yloxy)benzaldehyde derivatives are used in the synthesis of various novel compounds with potential applications in pharmaceuticals and material sciences. For example, the reaction of these derivatives with different substrates led to the formation of compounds with unique properties and potential for medical applications (Elinson et al., 2018).
4. Electrochemical Activity in Oxidation Processes
Derivatives of 2-(Pyridin-3-yloxy)benzaldehyde have been used in electrochemical polymerization and exhibit significant electrocatalytic activity. This activity is particularly relevant in the oxidation of benzyl alcohol to benzaldehyde, an important reaction in chemical industries (Lu et al., 2014).
5. Molecular Packing and Intermolecular Interactions
The derivatives of 2-(Pyridin-3-yloxy)benzaldehyde play a crucial role in understanding molecular packing and intermolecular interactions. These studies are significant in the field of material science, especially in designing materials with specific optical or electronic properties (Percino et al., 2014).
properties
IUPAC Name |
2-pyridin-3-yloxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-9-10-4-1-2-6-12(10)15-11-5-3-7-13-8-11/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCSAVFUTDKCFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OC2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30391892 | |
Record name | 2-(Pyridin-3-yloxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30391892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-3-yloxy)benzaldehyde | |
CAS RN |
887344-42-5 | |
Record name | 2-(Pyridin-3-yloxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30391892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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